Bezafibrate-d4 is a deuterated analog of bezafibrate, a pharmaceutical compound primarily used to treat dyslipidemia. This compound falls under the category of fibrates, which are known for their ability to lower lipid levels in the blood. Bezafibrate acts as a non-selective agonist for peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism. The deuterated form, bezafibrate-d4, is particularly valuable in analytical chemistry as an internal standard for quantifying bezafibrate in various biological and environmental samples.
Bezafibrate-d4 is synthesized from bezafibrate through deuteration processes that incorporate deuterium into the molecular structure. This compound is classified as an organic low-molecular-weight compound and is utilized primarily in research settings for its analytical properties. It is also recognized for its applications in pharmacological studies due to its structural similarity to the parent compound, bezafibrate.
The synthesis of bezafibrate-d4 can be achieved through various methods. One notable approach involves the use of N-p-hydroxybenzylethyl-4-chlorobenzamide, sodium hydroxide, acetone, and chloroform in a phase transfer catalysis reaction. This method allows for efficient production under mild conditions, enhancing operational safety and reducing costs associated with solvent handling.
This method has been shown to yield high purity levels exceeding 99% as confirmed by high-performance liquid chromatography (HPLC) analysis .
The molecular formula of bezafibrate-d4 is . The incorporation of deuterium alters its mass but retains the same chemical properties as bezafibrate. The structural characteristics include:
The deuterium substitution can be visualized in spectroscopic studies, where it provides distinct peaks that facilitate quantitative analysis via techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Bezafibrate-d4 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are essential for understanding the metabolic pathways of bezafibrate in biological systems and assessing its pharmacological efficacy.
Bezafibrate-d4 functions by activating PPARs, specifically PPAR-alpha, PPAR-gamma, and PPAR-delta. This activation leads to:
Studies indicate that bezafibrate reduces very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels . The mechanism involves transcriptional regulation of genes involved in lipid metabolism, making it a potent agent for managing dyslipidemia.
Bezafibrate-d4 exhibits physical properties similar to those of bezafibrate but with variations due to deuteration:
Chemical properties include stability under standard laboratory conditions, although it may degrade under extreme pH or temperature conditions.
Bezafibrate-d4 serves several significant roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3